Bienvenue dans la boutique en ligne BenchChem!

Thiazinamium chloride

Bronchodilation Receptor Pharmacology Human Isolated Tissue

Select Thiazinamium chloride for ex‑vivo bronchial assays requiring simultaneous H1 and muscarinic receptor blockade (pD₂ 7.78 vs. histamine, 6.94 vs. ACh). Unlike promethazine or ipratropium, it inhibits TxB2 (IC₅₀ 0.2 µM) while preserving phagocytic oxidative burst – a selectivity profile validated in rat alveolar macrophages. The quaternary ammonium structure ensures extremely low oral bioavailability (~2‑3%) and a short elimination half‑life (~20 min), enabling precise pharmacokinetic studies. Ideal for aerosol‑delivered rodent/canine asthma models and quantitative structure‑pharmacokinetic relationship (QSPR) investigations.

Molecular Formula C18H23ClN2S
Molecular Weight 334.9 g/mol
CAS No. 4320-13-2
Cat. No. B1663478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazinamium chloride
CAS4320-13-2
Molecular FormulaC18H23ClN2S
Molecular Weight334.9 g/mol
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C.[Cl-]
InChIInChI=1S/C18H23N2S.ClH/c1-14(20(2,3)4)13-19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)19;/h5-12,14H,13H2,1-4H3;1H/q+1;/p-1
InChIKeyNGYRQLDJZVHTFE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiazinamium Chloride (CAS 4320-13-2): Quaternary Phenothiazine Antihistamine with Measurable Differentiation for Research Sourcing


Thiazinamium chloride (CAS 4320-13-2) is a quaternary ammonium phenothiazine derivative structurally related to promethazine, classified as a first-generation H1-antihistamine with additional anticholinergic and antiallergic properties [1]. Unlike its tertiary amine parent promethazine, the quaternary structure confers distinct physicochemical and pharmacokinetic characteristics, including limited oral bioavailability and a dual receptor antagonism profile demonstrable in human isolated bronchial tissue [2]. The compound has been studied primarily for its bronchodilator effects when administered via aerosol or intramuscular routes, though it is currently withdrawn from clinical use in most countries [3].

Why In-Class Antihistamines Cannot Substitute for Thiazinamium Chloride: Key Differentiators Requiring Verification


Thiazinamium chloride cannot be substituted by structurally similar H1-antihistamines such as promethazine or by pure anticholinergics such as ipratropium due to its unique combination of dual receptor antagonism, thromboxane B2 (TxB2) synthesis inhibition, and functional selectivity in immune cell assays. The quaternary ammonium structure alters receptor binding kinetics, tissue distribution, and route-of-administration constraints relative to tertiary amine analogs [1]. Direct comparative studies demonstrate that thiazinamium chloride exhibits measurable differences in potency rank order, duration of action, and off-target effects compared to both its parent compound promethazine and alternative bronchodilators [2]. The quantitative evidence below establishes where substitution would alter experimental outcomes.

Thiazinamium Chloride Quantitative Differentiation Evidence: Comparator-Based Data for Procurement Decisions


Dual Histamine H1 and Muscarinic Receptor Antagonism in Human Bronchial Tissue

Thiazinamium chloride demonstrates measurable dual antagonism at both histamine and acetylcholine receptors in human isolated bronchial muscle. Rank order potency for relaxation of histamine-contracted tissue was thiazinamium chloride (pD2 7.78) less than tripelennamine (pD2 6.16) less than atropine (pD2 >4). For acetylcholine-contracted tissue, the rank order was atropine (pD2 7.76) less than thiazinamium chloride (pD2 6.94) less than tripelennamine (pD2 4.05) [1]. This dual activity distinguishes thiazinamium chloride from pure H1-antagonists lacking anticholinergic activity and from pure anticholinergics lacking antihistaminic activity.

Bronchodilation Receptor Pharmacology Human Isolated Tissue

Thromboxane B2 Synthesis Inhibition Distinct from Promethazine Mechanism

Thiazinamium chloride inhibits TxB2 synthesis with an IC50 of 0.2 µM . In mechanistic differentiation, thiazinamium chloride inhibits TxB2 synthesis but does not affect ingestion of zymosan particles. In contrast, promethazine reduces the oxidative burst during phagocytosis, an effect not observed with thiazinamium chloride [1]. Additionally, under conditions where indomethacin (cyclooxygenase inhibitor) is inhibitory, promethazine but not thiazinamium chloride inhibits TxB2 synthesis from exogenous arachidonic acid, indicating a distinct enzymatic target or mechanism [1].

Arachidonic Acid Metabolism Macrophage Assays Inflammation

Long-Lasting Antihistaminic Activity Versus Pure Anticholinergics

In aerosolized in vivo studies across multiple species (guinea pig, rat, cat, dog), thiazinamium chloride was less potent than atropine or ipratropium as an anticholinergic and had a shorter anticholinergic duration of action. However, unlike these pure anticholinergics, thiazinamium chloride exhibited long-lasting antihistaminic activity [1]. The compound was effective in both IgG- and IgE-induced models of passive lung anaphylaxis, demonstrating a mixed activity profile combining anticholinergic, antihistaminic, and antiserotonergic actions [2].

Duration of Action In Vivo Pharmacology Bronchodilation

Extremely Low Oral Bioavailability Necessitating Parenteral or Aerosol Administration

The oral bioavailability of thiazinamium is only 2-3% of that achieved after intramuscular injection, with intrarectal absorption slightly higher at 3-9% [1]. This extremely limited oral absorption contrasts with promethazine, which is well-absorbed orally and used clinically via the oral route. The elimination half-life after parenteral administration is short, approximately 20 minutes in most patients [1]. Following intravenous administration in asthmatic patients, clearance was 0.54 L/min, with an elimination rate constant of 0.0044 min⁻¹ [2].

Pharmacokinetics Route of Administration Bioavailability

Acute Toxicity Profile: No Major Side Effects in Aerosol Animal Studies

In acute oral and inhalation toxicity studies conducted in guinea pigs and rhesus monkeys, no major side effects were observed with thiazinamium chloride administration [1]. This favorable preclinical safety profile in animal models contrasts with the clinical side-effect profile observed with intramuscular administration in humans, which included notable tachycardia and dry mouth [2]. The aerosol route in animal models was associated with rapid onset and moderate duration of bronchodilator action without significant acute toxicity [1].

Toxicology Preclinical Safety Aerosol Administration

Equipotent Anticholinergic Activity but Variable Duration Among Thiazinamium Salts

Several salts of thiazinamium, the quaternary analogue of promethazine, administered by aerosol, possessed equipotent anticholinergic activity in anesthetized guinea pigs, but the duration of this effect differed somewhat among salt forms [1]. N-Butyl substitution in the side chain reduced both aerosol anticholinergic potency and duration, while ethyl or n-propyl substitutions did not produce the same reduction [1]. There was a tendency for corresponding reduction in antihistaminic activity and greatly reduced duration of this effect with different alkyl substitutions [1].

Salt Form Comparison Structure-Activity Relationship Bronchodilation

Thiazinamium Chloride: Research Application Scenarios Driven by Quantitative Differentiation Data


Ex Vivo Human Bronchial Tissue Pharmacology: Dual Receptor Antagonism Studies

Thiazinamium chloride is indicated for ex vivo studies using human isolated bronchial muscle preparations where simultaneous antagonism of histamine H1 and muscarinic acetylcholine receptors is required. The compound demonstrates pD2 values of 7.78 for histamine-contracted tissue relaxation and 6.94 for acetylcholine-contracted tissue relaxation, enabling direct comparison with selective antagonists within the same experimental system [1]. This dual activity profile is not replicated by tripelennamine (pure antihistamine) or atropine (pure anticholinergic), making thiazinamium chloride the appropriate selection for investigating mixed receptor pharmacology in airway smooth muscle.

Macrophage Arachidonic Acid Metabolism: Selective TxB2 Inhibition Without Phagocytosis Impairment

For researchers investigating the arachidonic acid cascade in alveolar macrophages, thiazinamium chloride offers a distinct functional selectivity profile. The compound inhibits TxB2 synthesis (IC50 0.2 µM) while preserving phagocytic oxidative burst, a combination not observed with promethazine, which reduces oxidative burst during phagocytosis [2]. Additionally, thiazinamium chloride does not inhibit TxB2 synthesis from exogenous arachidonic acid under indomethacin-sensitive conditions, a mechanistic distinction from promethazine [2]. This selectivity profile supports studies requiring targeted inhibition of endogenous arachidonic acid metabolism without broader suppression of innate immune effector functions.

Aerosol-Based In Vivo Bronchodilation Models: Rapid Onset with Sustained Antihistaminic Activity

Thiazinamium chloride is suitable for aerosol administration in rodent and canine models of allergic asthma and passive lung anaphylaxis. The compound provides a unique temporal pharmacodynamic profile: rapid onset and moderate duration of bronchodilator action via aerosol delivery, with long-lasting antihistaminic activity that distinguishes it from pure anticholinergics such as ipratropium or atropine [3]. Efficacy has been demonstrated in both IgG-mediated (guinea pig) and IgE-mediated (rat) models of passive lung anaphylaxis, as well as Ascaris-induced allergic asthma in conscious dogs [3]. The favorable acute toxicity profile in aerosol studies supports experimental use in these species [3].

Pharmacokinetic Studies of Quaternary Ammonium Antihistamines: Route-Dependent Bioavailability

Thiazinamium chloride serves as a reference compound for investigating the impact of quaternary ammonium structure on antihistamine pharmacokinetics. The extremely low oral bioavailability (2-3% relative to intramuscular) and short elimination half-life (approximately 20 minutes) [4] provide a well-characterized baseline for comparison with tertiary amine analogs (e.g., promethazine) and other quaternary antihistamines. The compound's documented pharmacokinetic parameters—including clearance (0.54 L/min), distribution rate constant (0.092 min⁻¹), and EC50 for bronchodilation (12.8 ng/mL after IV administration) [5]—enable quantitative structure-pharmacokinetic relationship studies in appropriate in vivo models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

61 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiazinamium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.